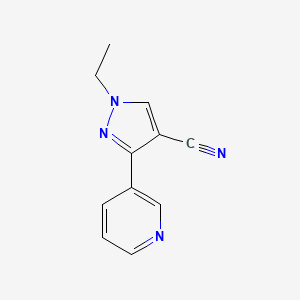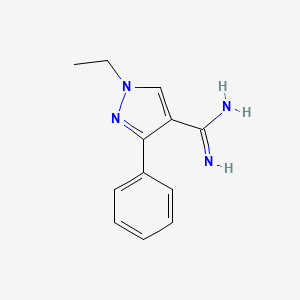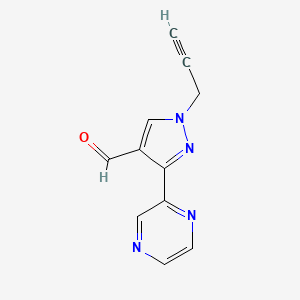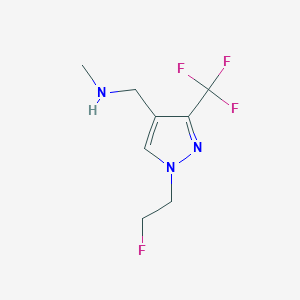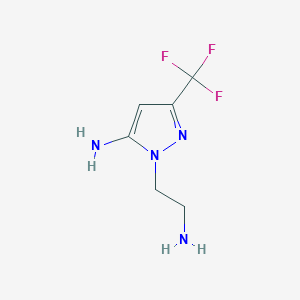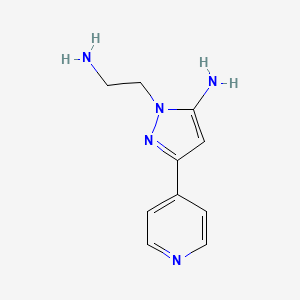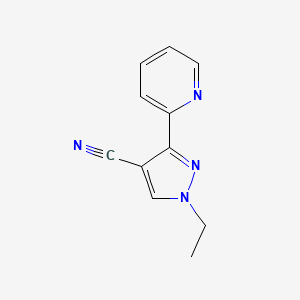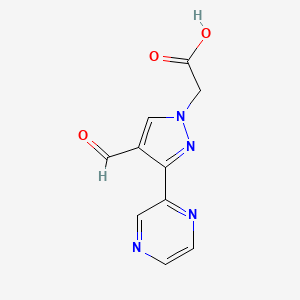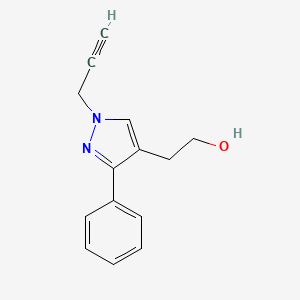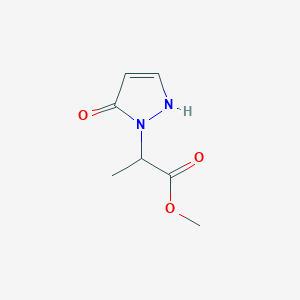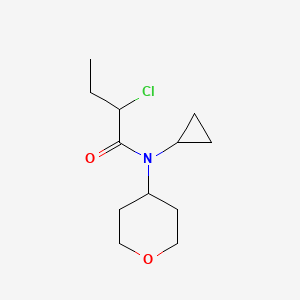
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Descripción general
Descripción
2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide (CCPBA) is an organic compound belonging to the class of amides. It is a colorless, odorless solid with a molecular weight of 209.59 g/mol. CCPBA is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
Cyclopropanation Reactions
Catalytic Activity in Cyclopropanation : New polynuclear copper(I) pyrazolate complexes have been synthesized and found to be effective catalysts for converting alkenes into cyclopropane derivatives with notable diastereomeric excesses. This highlights the potential use of these complexes in cyclopropanation reactions (Maspero et al., 2003).
Regioselectivity Control : In another study, 2-methylene- or alkylidenecyclopropanyl ketones, which are crucial in cyclopropanation, were prepared through cyclopropanation of allenes or reaction with N,N-dimethyl carboxylic acid amides. This process demonstrated highly selective ring-opening cycloisomerization, revealing significant control over regioselectivity (Ma et al., 2004).
Chemical Synthesis and Reactivity
Synthesis of Complex Molecules : The synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, which shares a structural similarity with the compound , has been investigated. This study demonstrates the potential pathways for creating complex molecules using similar chemical structures (Zhou Yawen, 2004).
Reactivity of Similar Compounds : The reactivity of oxalamide-based carbene, which can be structurally related, was explored in a study. It showed that treatment with styrene or methylacrylate leads to cyclopropanation products, indicating the reactive potential of similar compounds (Braun et al., 2012).
Application in Organic Chemistry
Laboratory-Scale Reactions : Anhydrous diazomethane, produced in a semibatch apparatus, has been employed for various chemical reactions including methylation of carboxylic acids and cyclopropanation reactions. This underlines the importance of such compounds in facilitating complex organic chemistry processes (Dallinger et al., 2016).
Cycloisomerization Processes : The direct N-cyclopropylation of cyclic amides and azoles with a cyclopropylbismuth reagent demonstrates a new method in organic synthesis, relevant to the research on similar compounds (Gagnon et al., 2007).
Mecanismo De Acción
Target of Action
- , such as the one , exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
- However, we can draw parallels from related indazole derivatives. For instance:
Análisis Bioquímico
Biochemical Properties
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can alter the metabolic pathways and influence the overall biochemical environment within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that high doses can cause adverse effects on liver and kidney function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can impact its overall efficacy and toxicity.
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-11(13)12(15)14(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWUKPWQACAXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CC1)C2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



